molecular formula C10H20ClNO2 B3088401 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride CAS No. 1185294-51-2

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride

Cat. No.: B3088401
CAS No.: 1185294-51-2
M. Wt: 221.72
InChI Key: GWHWAGQBBBJYJT-UHFFFAOYSA-N
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Description

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride (CAS: 933719-77-8) is a piperidine-derived compound featuring a propanoic acid backbone substituted with a 2-ethylpiperidine moiety and a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-9-5-3-4-7-11(9)8-6-10(12)13;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHWAGQBBBJYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 2-ethylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to yield ketones or carboxylic acids.
  • Reduction : Capable of being reduced to form alcohols or amines.
  • Substitution Reactions : Engages in nucleophilic substitution to create various derivatives.

These reactions are fundamental for creating complex organic molecules used in pharmaceuticals and materials science.

Biological Studies

In biological research, this compound is utilized to explore biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool for studying metabolic processes and drug interactions .

Pharmaceutical Development

The compound is investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural properties are conducive to modifications that can enhance pharmacological activity, making it relevant in the synthesis of new therapeutic agents .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be used in various formulations and processes, contributing to advancements in chemical manufacturing .

Similar Compounds

Compound NameStructural FeaturesApplications
3-(2-Methylpiperidin-1-yl)propanoic acid hydrochlorideSimilar piperidine structure with methyl substitutionOrganic synthesis
3-(2-Propylpiperidin-1-yl)propanoic acid hydrochloridePropyl substitution on piperidinePharmaceutical research
3-(2-Butylpiperidin-1-yl)propanoic acid hydrochlorideButyl substitution on piperidineSpecialty chemicals

Uniqueness

The ethyl substitution on the piperidine ring distinguishes this compound from its analogs, imparting unique chemical and physical properties that enhance its utility across various applications .

Case Studies and Research Findings

While specific case studies directly involving this compound were not detailed in the search results, its applications have been documented broadly across scientific literature. Research indicates that compounds with similar structures have been effective in:

  • Targeting specific enzyme pathways involved in metabolic disorders.
  • Developing novel drug candidates for conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems.

Further studies are warranted to elucidate the full range of biological activities and therapeutic potentials associated with this compound.

Mechanism of Action

The mechanism of action of 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Piperidine-Based Propanoic Acid Derivatives

Several structurally related compounds share the piperidine-propanoic acid framework but differ in substituent positions and functional groups. Key examples from the Combi-Blocks catalog include:

Compound Name CAS Number Purity Substituent Position/Group Molecular Formula Key Applications
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride (QZ-0818) 933719-77-8 95% 2-Ethylpiperidine, hydrochloride C₁₀H₂₀ClNO₂ Pharmaceutical intermediates
Ethyl 3-(piperidin-4-yl)propanoate hydrochloride (QK-3932) 473987-06-3 95% Piperidin-4-yl, ethyl ester C₁₀H₂₀ClNO₂ Synthetic intermediates
3-(1-Ethylpiperidin-4-yl)propionic acid hydrochloride (QD-4114) 1087728-65-1 95% 1-Ethylpiperidin-4-yl, hydrochloride C₁₀H₂₀ClNO₂ Receptor modulation studies

Key Observations :

  • Substituent Position : QZ-0818 and QD-4114 differ in the ethyl group placement (2- vs. 1-position on piperidine). This alters steric effects and binding affinity in biological systems.
  • Functional Groups : QK-3932 is an ester derivative, which may improve membrane permeability compared to the carboxylic acid form in QZ-0816. However, the hydrochloride salt in QZ-0818 enhances aqueous solubility, critical for parenteral formulations .

Aromatic vs. Aliphatic Substituents

Compounds like 3-[3-(trifluoromethyl)phenyl]propanoic acid (Cinacalcet Hydrochloride precursor) replace the piperidine ring with a trifluoromethylphenyl group. This modification increases lipophilicity and enhances binding to calcium-sensing receptors, as seen in Cinacalcet’s therapeutic use for hyperparathyroidism . In contrast, QZ-0818’s aliphatic ethylpiperidine group may favor interactions with amine-binding pockets in neurological targets .

Thioester Derivatives

3-(Methylthio)propanoic acid esters (e.g., methyl or ethyl esters) exhibit low odor thresholds (7–180 µg·kg⁻¹), making them relevant in flavor and fragrance industries. However, QZ-0818’s hydrochloride form lacks volatile properties, highlighting how functional groups dictate application scope .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : QZ-0818’s hydrochloride salt is advantageous for drug formulations requiring high bioavailability. For example, dopamine hydrochloride (CAS: 62-31-7) similarly leverages ionic properties for rapid systemic absorption in neurological therapies .
  • Chemical Synthesis : The ethyl ester in QK-3932 serves as a protecting group for carboxylic acids, enabling selective reactions in multi-step syntheses .

Physicochemical Properties

Property QZ-0818 (Target) QK-3932 (Ester Analogue) 3-[3-(Trifluoromethyl)phenyl]propanoic Acid
Solubility (Water) High (ionic salt) Moderate (ester) Low (aromatic hydrophobic group)
Melting Point >200°C ~150°C Not reported
Bioactivity Receptor-targeted Synthetic intermediate Calcium receptor modulation

Biological Activity

3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : 221.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate neurotransmitter systems and may influence receptor activity, particularly in the central nervous system (CNS). The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antinociceptive Activity : There is evidence supporting its role in pain modulation, making it a candidate for further investigation in pain management therapies.
  • Antidepressant-like Effects : Some studies indicate that the compound may exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

Case Studies and Research Findings

  • Neuroprotective Study : A study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results showed a significant reduction in neurodegeneration markers compared to control groups, indicating its potential as a therapeutic agent for neuroprotection .
  • Antinociceptive Activity : In a pain model study, the compound was administered to rodents subjected to inflammatory pain. The results demonstrated a notable decrease in pain response, suggesting its efficacy as an analgesic .
  • Mood Disorders Research : A behavioral study assessed the antidepressant-like effects of the compound using the forced swim test and tail suspension test. The findings indicated that treatment with this compound significantly reduced immobility time, implying potential antidepressant properties .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds based on their biological activities:

Compound NameBiological ActivityReference
1-(2-Furylmethyl)-3-piperidinecarboxylic acid hydrochlorideNeuroprotective and anti-inflammatory
1-Methyl-piperidine-3-carboxylic acid hydrochlorideAnalgesic and antidepressant-like effects
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)ethanamineAnticancer properties

Q & A

Basic: What are the recommended methods for synthesizing 3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride in a laboratory setting?

Methodological Answer:
Synthesis typically involves coupling a piperidine derivative (e.g., 2-ethylpiperidine) with a propanoic acid precursor under controlled conditions. Key steps include:

  • Acylation/alkylation reactions : Reacting 2-ethylpiperidine with a halogenated propanoic acid derivative (e.g., 3-chloropropanoic acid) in anhydrous solvents like dichloromethane or THF.
  • Hydrochloride salt formation : Post-reaction, the free base is treated with hydrochloric acid in a non-aqueous solvent (e.g., ethanol) to precipitate the hydrochloride salt .
  • Safety protocols : Conduct reactions in a fume hood to avoid inhalation hazards, and use PPE (gloves, goggles) as outlined in safety data sheets for similar piperidine derivatives .

Basic: How should researchers safely handle and store this compound to prevent degradation or hazards?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .
  • Handling :
    • Use chemical fume hoods to minimize airborne exposure during weighing or transfer .
    • Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
    • Avoid dust generation; use wet methods or inert gas purging during transfers .

Advanced: What strategies can be employed to resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Study parameter analysis : Compare purity levels (e.g., HPLC data), dosage ranges, and model systems (in vitro vs. in vivo) across studies. For example, discrepancies in respiratory irritation thresholds may arise from differences in particle size or aerosolization methods .
  • Batch variability : Characterize impurities (e.g., residual solvents, byproducts) using LC-MS and correlate with toxicity endpoints .
  • Cross-validation : Replicate conflicting studies under standardized conditions (e.g., OECD guidelines) to isolate variables like solvent choice or exposure duration .

Advanced: How can the stability of this compound under various pH and temperature conditions be systematically evaluated?

Methodological Answer:

  • Accelerated stability testing :
    • Incubate samples at elevated temperatures (40°C, 60°C) and varying pH (1–10) for 1–4 weeks. Monitor degradation via HPLC for loss of parent compound .
    • Quantify decomposition products (e.g., free piperidine, propanoic acid) using GC-MS or NMR .
  • Humidity control : Use desiccators or humidity chambers to assess hygroscopicity and hydrolysis rates .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR spectroscopy : ¹H/¹³C NMR to verify the ethylpiperidine moiety and propanoic acid backbone .
    • Elemental analysis : Confirm chloride content (theoretical vs. experimental) to validate hydrochloride salt formation .
  • Purity assessment :
    • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare against a certified reference standard .
    • TLC : Silica gel plates with a chloroform/methanol mobile phase to detect impurities .

Advanced: What experimental approaches are recommended to investigate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • Radiolabeled tracing : Synthesize a ¹⁴C-labeled analog and track metabolites in urine/feces via liquid scintillation counting .
  • In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using LC-MS/MS .
  • Pharmacokinetic profiling : Conduct dose-ranging studies in rodents to calculate AUC, half-life, and bioavailability. Correlate with tissue distribution data .

Basic: What are the critical parameters for optimizing the yield of this compound in synthetic routes?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis .
  • Stoichiometry : Maintain a 1.2:1 molar ratio of 2-ethylpiperidine to propanoic acid precursor to drive the reaction to completion.
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation) .

Advanced: How can researchers mitigate the risk of respiratory irritation during aerosol-generating procedures involving this compound?

Methodological Answer:

  • Engineering controls : Use local exhaust ventilation (e.g., fume hoods) and HEPA filters to capture airborne particles .
  • Respiratory PPE : For high-exposure tasks (e.g., milling), use NIOSH-approved N95 respirators or powered air-purifying respirators (PAPRs) .
  • Operational protocols : Substitute dry powder handling with wet methods (e.g., slurry transfers) to suppress dust .

Basic: What are the key physicochemical properties of this compound that influence its solubility and formulation?

Methodological Answer:

  • Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Test in buffers (pH 1–7.4) to identify optimal formulation conditions .
  • LogP : Estimate partition coefficient using shake-flask or computational methods (e.g., ChemAxon) to predict membrane permeability .
  • Melting point : Determine via DSC to assess crystallinity and stability .

Advanced: What computational tools are suitable for predicting the biological activity or receptor binding of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs, ion channels) .
  • QSAR modeling : Train models on datasets of structurally related piperidine derivatives to predict ADMET properties .
  • MD simulations : Simulate ligand-receptor dynamics in explicit solvent to refine binding affinity estimates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Ethylpiperidin-1-yl)propanoic acid hydrochloride

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